2-fluoro-N-methylbenzene-1-sulfonamide

Overview

Description

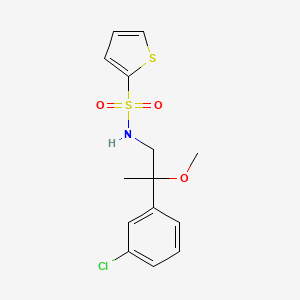

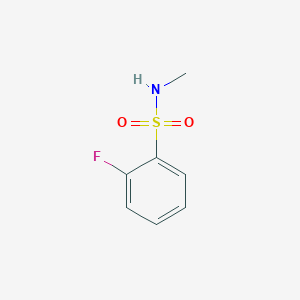

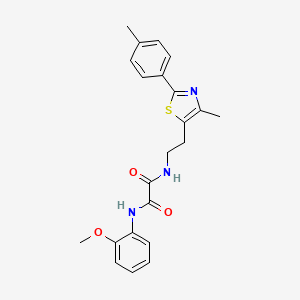

2-Fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 851169-58-9 . It has a molecular weight of 189.21 and is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 2-fluoro-N-methylbenzene-1-sulfonamide is C7H8FNO2S . The InChI code is 1S/C7H8FNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 .Physical And Chemical Properties Analysis

2-Fluoro-N-methylbenzene-1-sulfonamide is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 286.3±42.0 °C at 760 mmHg, and a flash point of 127.0±27.9 °C .Scientific Research Applications

Crystal Structures and Molecular Interactions

Research has delved into the crystal structures of sulfonamides related to 2-fluoro-N-methylbenzene-1-sulfonamide. Studies, such as one by (Suchetan et al., 2016), have investigated the intermolecular interactions and packing patterns of these compounds. This is crucial for understanding their chemical and physical properties, which can impact their applications in various fields including material science and drug design.

Antitumor and Antimicrobial Applications

Sulfonamides, including derivatives of 2-fluoro-N-methylbenzene-1-sulfonamide, have been explored for their potential in medical applications, specifically as antitumor and antimicrobial agents. For instance, (Ilies et al., 2003) and (Debbabi et al., 2017) have demonstrated the inhibition of tumor-associated enzymes by halogenated sulfonamides, indicating their potential use in cancer therapy.

Molecular Structure and Conformations

The molecular structure and conformational properties of compounds similar to 2-fluoro-N-methylbenzene-1-sulfonamide have been a subject of study, as seen in the work by (Petrov et al., 2008). Understanding these properties is essential for predicting and modifying the biological activity and chemical reactivity of these compounds.

Synthesis and Chemical Properties

The synthesis and properties of fluorosulfonamides have been explored to enhance their application in various fields. Research by (Hill et al., 2004) on the synthesis of alpha-fluorosulfonamides demonstrates the ongoing development in this area, essential for creating more efficient and versatile compounds.

Electronic Properties and Biological Activities

Studies like those conducted by (Vetrivelan, 2018) focus on the electronic properties and potential biological activities of sulfonamide derivatives. These insights are crucial for developing new drugs and understanding the interaction of these compounds with biological systems.

Environmental Impact and Analysis

The environmental impact and detection methods for sulfonamides, including those structurally related to 2-fluoro-N-methylbenzene-1-sulfonamide, are an area of growing importance. Research such as (Zhou & Fang, 2015) provides methods for detecting these compounds in environmental samples, highlighting the need to monitor and understand their environmental presence.

Mechanism of Action

While the specific mechanism of action for 2-fluoro-N-methylbenzene-1-sulfonamide is not available, sulfonamides in general are known to have a broad spectrum of antimicrobial activity. They inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

Safety and Hazards

The safety information for 2-fluoro-N-methylbenzene-1-sulfonamide includes the following hazard statements: H315-H319-H335 . This means it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name |

2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNTSLQYCAVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methylbenzene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

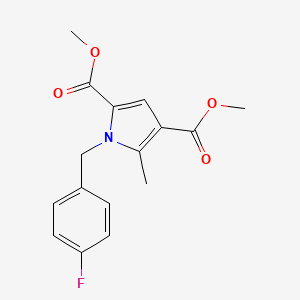

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

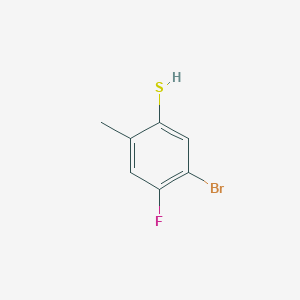

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)

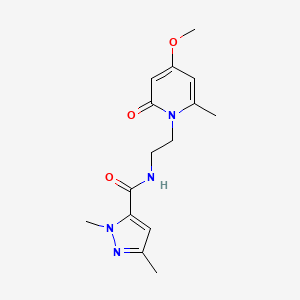

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)